molecular formula C15H10N2O2 B1346104 2-(Pyridin-3-yl)quinoline-4-carboxylic acid CAS No. 7482-91-9

2-(Pyridin-3-yl)quinoline-4-carboxylic acid

Cat. No.: B1346104
CAS No.: 7482-91-9
M. Wt: 250.25 g/mol
InChI Key: XQNXXNNXRWYNAS-UHFFFAOYSA-N
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Description

2-(Pyridin-3-yl)quinoline-4-carboxylic acid is a heterocyclic compound with the molecular formula C15H10N2O2 It is characterized by the presence of both pyridine and quinoline rings, which are fused together with a carboxylic acid group at the 4-position of the quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Pyridin-3-yl)quinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the Pfitzinger reaction, which entails the condensation of isatin with a ketone in an alkaline medium . Another approach involves the esterification of nicotinic acid followed by oxidation and nucleophilic substitution reactions .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis generally follows similar organic reaction pathways as those used in laboratory settings, with optimization for larger scale production.

Chemical Reactions Analysis

Types of Reactions: 2-(Pyridin-3-yl)quinoline-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyridine N-oxides, while substitution reactions can introduce various functional groups onto the pyridine ring .

Mechanism of Action

The mechanism of action of 2-(Pyridin-3-yl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it can transduce signals from the cell surface to the cytoplasm, regulating various physiological and pathological processes such as cell cycle arrest, wound healing, and immunosuppression . The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

  • 2-(Pyridin-4-yl)quinoline-4-carboxylic acid
  • 2-(Pyridin-2-yl)quinoline-4-carboxylic acid
  • Quinoline-4-carboxylic acid

Comparison: 2-(Pyridin-3-yl)quinoline-4-carboxylic acid is unique due to the position of the pyridine ring, which influences its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable compound for specific applications .

Properties

IUPAC Name

2-pyridin-3-ylquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O2/c18-15(19)12-8-14(10-4-3-7-16-9-10)17-13-6-2-1-5-11(12)13/h1-9H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQNXXNNXRWYNAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CN=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00225791
Record name Cinchoninic acid, 2-(3-pyridyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00225791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7482-91-9
Record name Cinchoninic acid, 2-(3-pyridyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007482919
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cinchoninic acid, 2-(3-pyridyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00225791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(pyridin-3-yl)quinoline-4-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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